Monomethyl Fumarate

Description

This compound has been reported in Amesia nigricolor, Rothmannia longiflora, and other organisms with data available.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2020 and is indicated for multiple sclerosis and has 1 investigational indication.

Structure

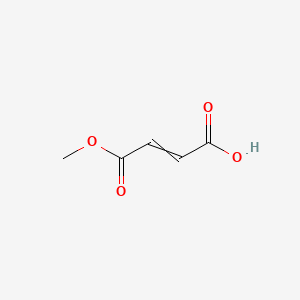

2D Structure

Properties

IUPAC Name |

(E)-4-methoxy-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6O4/c1-9-5(8)3-2-4(6)7/h2-3H,1H3,(H,6,7)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHAVTQWNUWKEO-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801016498 | |

| Record name | Monomethyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2756-87-8 | |

| Record name | Monomethyl fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2756-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Monomethyl fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002756878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monomethyl fumarate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14219 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Monomethyl fumarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801016498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl hydrogen fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.557 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONOMETHYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45IUB1PX8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Monomethyl Fumarate: A Technical Guide to its Discovery, Synthesis, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl fumarate (B1241708) (MMF) is the active metabolite of the widely used therapeutic agent dimethyl fumarate (DMF), indicated for relapsing forms of multiple sclerosis (MS) and psoriasis.[1][2][3] Upon oral administration, DMF is rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract and blood into MMF, which is responsible for the therapeutic effects.[2][4] This technical guide provides an in-depth overview of the discovery of MMF as the key bioactive molecule, detailed protocols for its chemical synthesis, and a summary of its core signaling pathways. Quantitative data are presented in structured tables for clarity, and key processes are visualized through detailed diagrams to facilitate understanding for research and development professionals.

Discovery and Pharmacokinetics: From Prodrug to Active Moiety

The therapeutic use of fumaric acid esters (FAEs) dates back to the 1950s for the treatment of psoriasis. The more bioavailable derivative, dimethyl fumarate (DMF), was later developed and approved for psoriasis in Germany in 1994. Its journey into neurology began with the discovery of its immunomodulatory and neuroprotective properties, leading to its approval for relapsing-remitting multiple sclerosis (RRMS).

A pivotal discovery in its pharmacology was that DMF is a prodrug. It is not DMF itself but its primary and only active metabolite, monomethyl fumarate (MMF), that exerts the pharmacological effects. This conversion occurs pre-systemically, with esterase enzymes rapidly hydrolyzing one of the methyl ester groups. Consequently, plasma concentrations of DMF are negligible after oral administration, and all pharmacokinetic and pharmacodynamic assessments focus on MMF. This understanding has led to the development of MMF itself as a therapeutic agent (Bafiertam®) and other prodrugs like diroximel fumarate, designed to improve gastrointestinal tolerability while delivering the same active MMF moiety.

Core Mechanisms of Action

MMF exerts its therapeutic effects through a multifaceted approach involving immunomodulation and cytoprotection against oxidative stress. Two primary signaling pathways have been identified as central to its mechanism of action.

Activation of the Nrf2 Antioxidant Response Pathway

A key mechanism of MMF is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, a critical regulator of cellular defense against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, being an electrophile, is thought to cause S-alkylation of specific cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to Antioxidant Response Elements (AREs) and drives the transcription of a suite of cytoprotective and antioxidant genes, such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1). This enhanced antioxidant capacity is believed to protect neurons and other cells from the inflammatory and oxidative damage characteristic of MS pathology.

Agonism of the HCAR2 Receptor

MMF is a potent agonist for the hydroxycarboxylic acid receptor 2 (HCAR2), also known as GPR109A, a G-protein coupled receptor found on various immune cells, including neutrophils, dendritic cells, and macrophages, as well as on keratinocytes in the skin. Activation of HCAR2 has pleiotropic effects. In immune cells like dendritic cells, HCAR2 signaling can inhibit the nuclear factor-κB (NF-κB) pathway, a key regulator of pro-inflammatory cytokine production. This leads to a reduction in inflammation. Conversely, in skin cells (keratinocytes and Langerhans cells), HCAR2 activation stimulates the cyclooxygenase-2 (COX-2) pathway, leading to prostaglandin (B15479496) synthesis that causes vasodilation, which is responsible for the common flushing side effect associated with fumarate therapy.

Synthesis of this compound

The most common and practical synthesis of MMF starts from maleic anhydride (B1165640). The process is a two-step reaction: (1) the ring-opening alcoholysis of maleic anhydride with methanol (B129727) to produce monomethyl maleate (B1232345), followed by (2) the catalyzed isomerization of the maleate cis-isomer to the more stable fumarate trans-isomer.

Comparison of Synthesis Methodologies

Various catalysts and conditions have been reported for the critical isomerization step, which dictates the overall yield and purity of the final product. Classical methods often required long reaction times or harsh catalysts. Modern approaches have optimized this step for efficiency and purity, which is crucial for pharmaceutical applications.

| Method | Starting Material | Isomerization Catalyst | Key Conditions | Yield (%) | Purity (%) | Reference |

| Method 1 | Maleic Anhydride | Fumaryl Chloride | Reaction at 80-100 °C for 60-120 min | ≥ 96 | > 99 | |

| Method 2 | Maleic Anhydride | Hydrogen Halide (e.g., HCl) | Reaction in non-polar solvent | 85 - 90 | Not Specified | |

| Method 3 | Monomethyl Maleate | Thiourea | Not Specified | Not Specified | Not Specified | |

| Method 4 | Monomethyl Maleate | Fumaryl Chloride or Fumaric Monomethyl Ester Monochloride | Optimum catalyst amount ~2.0% | 85 - 93 | 99 - 99.5 | |

| Method 5 | Maleic Anhydride | None specified (focus on esterification) | Esterification at 60°C (2h), Isomerization at 70°C (2.5h) | 85.8 | Not Specified |

Detailed Experimental Protocols

Protocol 1: Synthesis via Fumaryl Chloride Catalyzed Isomerization (Adapted from Dymicky, 1983 and CN101774913A)

Step 1: Preparation of Monomethyl Maleate

-

To a reaction flask equipped with a stirrer, add maleic anhydride (1.0 mol).

-

Slowly add methanol (1.05 - 1.1 mol) to the maleic anhydride at room temperature with stirring.

-

The reaction is exothermic. Maintain the temperature below 40°C.

-

Continue stirring for 30-60 minutes at room temperature to ensure the complete ring-opening alcoholysis, yielding a solution of monomethyl maleate. The product can be used directly in the next step without isolation.

Step 2: Isomerization to this compound

-

To the crude monomethyl maleate solution from Step 1, add a suitable solvent such as ethyl acetate.

-

Add the isomerization catalyst, fumaryl chloride (1-2 mol% relative to the starting maleic anhydride).

-

Heat the reaction mixture to 80-85°C with continuous stirring.

-

Maintain the temperature and stir for 2-4 hours. Monitor the reaction progress using HPLC to confirm the disappearance of monomethyl maleate.

-

After the reaction is complete, cool the mixture to room temperature.

-

Distill off the solvent under reduced pressure.

-

Add water to the residue and heat to dissolve the product.

-

Cool the aqueous solution slowly to 0-5°C to crystallize the this compound.

-

Collect the white crystalline solid by filtration.

-

Wash the crystals with cold water and dry under vacuum to yield high-purity this compound. A single recrystallization typically affords purity >99%.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is essential for its handling, formulation, and analysis.

| Property | Value | Reference |

| IUPAC Name | (2E)-4-methoxy-4-oxobut-2-enoic acid | |

| Molecular Formula | C₅H₆O₄ | |

| Molecular Weight | 130.10 g/mol | |

| CAS Number | 2756-87-8 | |

| Appearance | White solid / Crystalline powder | |

| Melting Point | 144 - 145 °C | |

| Solubility | DMF: 10 mg/ml; DMSO: 10 mg/ml; PBS (pH 7.2): 1 mg/ml | |

| InChI Key | NKHAVTQWNUWKEO-NSCUHMNNSA-N |

Conclusion

This compound has been unequivocally identified as the pharmacologically active entity responsible for the therapeutic efficacy of dimethyl fumarate and other MMF prodrugs. Its dual mechanism of action—activating the cytoprotective Nrf2 pathway and modulating immune responses through the HCAR2 receptor—makes it a cornerstone therapy for relapsing multiple sclerosis. The synthesis of MMF is well-established, with optimized protocols allowing for high-yield and high-purity production essential for pharmaceutical development. This guide provides the foundational technical knowledge required for researchers and scientists working with this critical small molecule, from understanding its biological basis to its practical chemical synthesis.

References

Monomethyl Fumarate: A Comprehensive Technical Guide on its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl fumarate (B1241708) (MMF), the active metabolite of the multiple sclerosis drug dimethyl fumarate (DMF), is a molecule of significant interest in the pharmaceutical industry. Its therapeutic effects are attributed to its immunomodulatory and neuroprotective properties. A thorough understanding of its physicochemical characteristics is paramount for the development of new drug delivery systems, formulation optimization, and ensuring therapeutic efficacy and safety. This technical guide provides an in-depth overview of the core physicochemical properties of monomethyl fumarate, detailed experimental protocols for their determination, and a visualization of its key signaling pathway and experimental workflows.

Physicochemical Properties of this compound

The physicochemical properties of a drug substance are critical determinants of its biopharmaceutical behavior. The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆O₄ | [1][2][3] |

| Molecular Weight | 130.1 g/mol | [1][2][3][4] |

| Melting Point | 144-149 °C | [1][4][5] |

| pKa (Strongest Acidic) | 3.12 - 3.40 (Predicted) | [6][7][8] |

| Water Solubility | 40.1 mg/mL (Predicted) | [6] |

| ~1 mg/mL in PBS (pH 7.2) | [2] | |

| Solubility in Organic Solvents | Ethanol: ~0.5 mg/mL | [2] |

| DMSO: ~10 mg/mL | [2] | |

| Dimethyl formamide (B127407) (DMF): ~10 mg/mL | [2] | |

| logP | 0.34 - 0.39 (Predicted) | [6] |

| Appearance | Crystalline solid, Off-White | [2][7][8] |

| Storage Conditions | Store at -20°C to 25°C, under inert gas (Argon) | [1][2][4] |

Experimental Protocols

Accurate determination of physicochemical properties relies on standardized experimental protocols. Below are detailed methodologies for key experiments.

Melting Point Determination by Capillary Method

The melting point of a crystalline solid is a key indicator of its purity. The capillary method is a widely used and accessible technique for its determination.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Procedure:

-

Sample Preparation: A small amount of the this compound sample is finely crushed into a powder. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the powder into the sealed end.[1][4][9]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the expected melting point is approached.[9]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[1]

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For an ionizable compound like this compound, the pKa value is crucial for predicting its behavior in different physiological environments.

Principle: A solution of the compound is titrated with a standard solution of a strong base (or acid), and the pH of the solution is measured as a function of the volume of titrant added. The pKa is the pH at which the compound is 50% ionized.

Procedure:

-

Solution Preparation: A solution of this compound of known concentration (e.g., 0.01 M) is prepared in water or a suitable co-solvent if solubility is low.[10][11]

-

Titration: A calibrated pH electrode is immersed in the solution, which is stirred continuously. A standard solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments from a burette.[11][12]

-

Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is then calculated from the pH at the half-equivalence point.[10][11]

Aqueous Solubility Determination by Shake-Flask Method

The shake-flask method is the "gold standard" for determining the equilibrium solubility of a compound in a particular solvent.

Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a flask containing a known volume of the aqueous medium (e.g., purified water, phosphate-buffered saline).[13][14]

-

Equilibration: The flask is sealed and agitated in a temperature-controlled shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[13][15]

-

Phase Separation: The suspension is allowed to stand, or is centrifuged or filtered, to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14]

logP Determination by HPLC Method

The partition coefficient (logP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The HPLC method provides a rapid and reliable estimation of logP.

Principle: The retention time of a compound on a reverse-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known logP values, the logP of the test compound can be determined.

Procedure:

-

System Setup: A reverse-phase HPLC system with a C18 column is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.[16]

-

Calibration: A series of standard compounds with known logP values are injected into the HPLC system, and their retention times are recorded. A calibration curve is generated by plotting the logarithm of the retention factor (k') versus the known logP values.

-

Sample Analysis: A solution of this compound is injected into the HPLC system under the same conditions as the standards, and its retention time is measured.

-

logP Calculation: The retention factor for this compound is calculated from its retention time and the column dead time. The logP value is then determined by interpolating from the calibration curve.[16]

Visualizations

This compound Synthesis Workflow

The following diagram illustrates a common laboratory-scale synthesis route for this compound starting from maleic anhydride.

Caption: A typical laboratory synthesis workflow for this compound.

Nrf2 Signaling Pathway Activation by this compound

This compound exerts its antioxidant effects primarily through the activation of the Nrf2 signaling pathway.

Caption: Mechanism of Nrf2 pathway activation by this compound.

Bioanalytical Workflow for this compound in Plasma

The quantification of this compound in biological matrices like plasma is essential for pharmacokinetic studies. A typical workflow using LC-MS/MS is depicted below.

Caption: A standard workflow for the quantification of MMF in plasma.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized experimental protocols for their determination. The provided visualizations offer a clear understanding of its synthesis, mechanism of action, and bioanalytical workflow. This comprehensive information serves as a valuable resource for researchers and professionals involved in the development and characterization of this compound and related pharmaceutical compounds. A thorough grasp of these fundamental properties is essential for advancing the therapeutic potential of this important molecule.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. westlab.com [westlab.com]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Determination of Melting Point [wiredchemist.com]

- 6. BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF this compound BY LIQUID CHROMATOGRAPHY TANDEM MASS SPECTROMETRY AND ITS APPLICATION TO A PHARMACOKINETIC STUDY | Semantic Scholar [semanticscholar.org]

- 7. US20140364604A1 - Method of making this compound - Google Patents [patents.google.com]

- 8. jk-sci.com [jk-sci.com]

- 9. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 10. asdlib.org [asdlib.org]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. enamine.net [enamine.net]

- 13. bioassaysys.com [bioassaysys.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. oecd.org [oecd.org]

- 16. downloads.regulations.gov [downloads.regulations.gov]

Monomethyl Fumarate: A Deep Dive into its Neuroprotective Mechanisms in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl fumarate (B1241708) (MMF), the active metabolite of dimethyl fumarate (DMF), has emerged as a significant therapeutic agent in the management of neuroinflammatory and neurodegenerative diseases, most notably multiple sclerosis. Its neuroprotective effects are multifaceted, involving a complex interplay of antioxidant, anti-inflammatory, and metabolic pathways within neuronal and glial cells. This technical guide provides an in-depth exploration of the core mechanisms of action of MMF in neuronal cells, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling cascades.

Core Mechanisms of Action

The neuroprotective properties of monomethyl fumarate in neuronal cells are primarily attributed to three interconnected mechanisms: the activation of the Nrf2 antioxidant response pathway, modulation of cellular metabolism, and interaction with the hydroxycarboxylic acid receptor 2 (HCA2). A potential indirect role in regulating the activity of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) has also been suggested.

Nrf2-Dependent Antioxidant Response

A primary and extensively documented mechanism of MMF-induced neuroprotection is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[1][2][3] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, thereby enhancing cellular defense against oxidative stress.[2][3]

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. MMF, being an electrophile, is thought to interact with cysteine residues on Keap1, leading to a conformational change that disrupts the Nrf2-Keap1 interaction.[4] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.

Furthermore, MMF has been shown to promote the nuclear export of Bach1, a transcriptional repressor that also binds to the ARE.[4] The dual action of stabilizing Nrf2 and displacing Bach1 results in a robust induction of antioxidant genes.

Key Nrf2 Target Genes Upregulated by MMF:

-

Heme oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[1]

-

NAD(P)H quinone dehydrogenase 1 (NQO1): A flavoprotein that detoxifies quinones and reduces oxidative stress.[1]

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.

Caption: MMF activates the Nrf2 pathway leading to neuroprotection.

Modulation of Cellular Metabolism

MMF has been shown to influence cellular metabolism, particularly glycolysis and mitochondrial respiration, although the precise effects can vary depending on the cell type and experimental conditions.[1] Some studies suggest that MMF can reduce the glycolytic capacity in neuronal cells.[1] This metabolic shift may be linked to the activation of anaplerotic pathways, which replenish Krebs cycle intermediates, thereby supporting mitochondrial function and cellular energy homeostasis under conditions of stress.[1]

In contrast to its parent compound DMF, which can deplete glutathione and inhibit mitochondrial oxygen consumption at higher concentrations, MMF appears to have a more favorable metabolic profile.[4][5] MMF has been reported to increase mitochondrial oxygen consumption and glycolysis rates in some in vitro models, suggesting a potential to enhance cellular bioenergetics.[4]

References

- 1. MMF induces antioxidative and anaplerotic pathways and is neuroprotective in hyperexcitability in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. jneurosci.org [jneurosci.org]

- 5. Distinct Nrf2 Signaling Mechanisms ... | Article | H1 Connect [archive.connect.h1.co]

The Central Role of Monomethyl Fumarate as the Primary Active Metabolite of Dimethyl Fumarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl fumarate (B1241708) (DMF) is an established oral therapeutic for relapsing forms of multiple sclerosis (MS) and moderate-to-severe plaque psoriasis.[1][2] However, the pharmacological activity of DMF is primarily mediated by its active metabolite, monomethyl fumarate (MMF).[3][4][5] Following oral administration, DMF undergoes rapid and extensive pre-systemic hydrolysis to MMF, rendering DMF itself undetectable in systemic circulation. This technical guide provides a comprehensive overview of the pivotal role of MMF, detailing its formation, pharmacokinetic profile, and multifaceted mechanism of action. We will delve into the core signaling pathways modulated by MMF, namely the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway and its interaction with the Hydroxycarboxylic Acid Receptor 2 (HCA2). Furthermore, this guide will present key quantitative data in a structured format and outline the experimental methodologies employed in the study of this critical metabolite.

Conversion of Dimethyl Fumarate to this compound

The conversion of DMF to its pharmacologically active metabolite, MMF, is a rapid and efficient process that occurs pre-systemically. After oral ingestion, DMF is primarily metabolized by esterases in the gastrointestinal tract and during first-pass metabolism. This enzymatic hydrolysis results in the formation of MMF and methanol. Consequently, intact DMF is generally not detectable in the peripheral blood of patients treated with DMF.

The workflow for this metabolic activation can be visualized as a straightforward enzymatic reaction.

References

- 1. Real-world use of dimethyl fumarate in patients with plaque psoriasis: a Delphi-based expert consensus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sfera.unife.it [sfera.unife.it]

- 3. S-EPMC8144082 - Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera<sup>®</sup> (Dimethyl Fumarate). - OmicsDI [omicsdi.org]

- 4. The Immunometabolomic Interface Receptor Hydroxycarboxylic Acid Receptor 2 Mediates the Therapeutic Effects of Dimethyl Fumarate in Autoantibody-Induced Skin Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to Nrf2 Pathway Activation by Monomethyl Fumarate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. Its activation leads to the transcriptional upregulation of a broad array of cytoprotective genes, making it a prime therapeutic target for a variety of diseases characterized by inflammation and oxidative damage. Monomethyl fumarate (B1241708) (MMF), the active metabolite of dimethyl fumarate (DMF), is a potent activator of the Nrf2 pathway. This document provides a comprehensive technical overview of the molecular mechanisms by which MMF activates the Nrf2 pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams of the involved signaling cascades.

The Nrf2-Keap1 Signaling Pathway: A Primer

Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[1][2] Keap1 functions as a substrate adaptor protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[3][4][5]

The Keap1 protein is rich in cysteine residues, which act as sensors for oxidative and electrophilic stress. Upon exposure to stressors, these reactive cysteines are modified, leading to a conformational change in Keap1 that disrupts its ability to mediate Nrf2 ubiquitination. This allows newly synthesized Nrf2 to bypass Keap1-mediated degradation, accumulate, and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription. These target genes encode a wide range of antioxidant and cytoprotective proteins, including NAD(P)H:quinone oxidoreductase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione (B108866) (GSH) synthesis.

Monomethyl Fumarate: Metabolism and Mechanism of Action

Dimethyl fumarate (DMF) is an oral therapeutic approved for relapsing-remitting multiple sclerosis. Following oral administration, DMF is rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract and blood to its active metabolite, this compound (MMF). Therefore, the systemic therapeutic effects of DMF are largely attributed to MMF.

MMF is an electrophilic α,β-unsaturated carboxylic acid ester that activates the Nrf2 pathway primarily through the modification of Keap1. The key mechanism involves the covalent modification of specific cysteine residues on Keap1 via a Michael addition reaction. Cysteine 151 (C151) on Keap1 has been identified as a particularly reactive site for modification by fumarates. This S-alkylation of Keap1 induces a conformational change that inhibits the E3 ubiquitin ligase complex, leading to the stabilization and nuclear accumulation of Nrf2.

Interestingly, some studies suggest that the activation of Nrf2 by fumarates may also involve the nuclear export of another Nrf2 repressor, Bach1.

Visualization of the Nrf2 Activation Pathway by MMF

Caption: MMF-induced Nrf2 pathway activation.

Quantitative Data on Nrf2 Activation by MMF

The following tables summarize key quantitative findings from studies investigating the effects of MMF on the Nrf2 pathway.

Table 1: Dose-Dependent Induction of Nrf2 Target Gene Expression by MMF

| Cell Line | Gene | MMF Concentration | Fold Induction (mRNA) | Reference |

| Human Astrocytes | NQO1 | 1 µg/mL | ~2 | |

| Human Astrocytes | NQO1 | 3 µg/mL | ~4 | |

| Human Astrocytes | NQO1 | 6 µg/mL | ~6 | |

| Human Astrocytes | HMOX1 | 1 µg/mL | ~10 | |

| Human Astrocytes | HMOX1 | 3 µg/mL | ~15 | |

| Human Astrocytes | HMOX1 | 6 µg/mL | ~20 | |

| N27 Rat Dopaminergic Cells | Nqo1 | 20 µM | ~2.5 (at 4h) | |

| N27 Rat Dopaminergic Cells | Hmox1 | 20 µM | ~3.5 (at 4h) |

Table 2: Time-Course of Nrf2 Target Protein Expression Following MMF Treatment

| Cell Line | Protein | MMF Concentration | Time Point | Fold Induction (Protein) | Reference |

| N27 Rat Dopaminergic Cells | Nrf2 | 20 µM | 4 h | ~1.5 | |

| N27 Rat Dopaminergic Cells | Nrf2 | 20 µM | 8 h | ~2.0 | |

| N27 Rat Dopaminergic Cells | NQO1 | 20 µM | 8 h | ~1.8 | |

| N27 Rat Dopaminergic Cells | NQO1 | 20 µM | 12 h | ~2.2 | |

| N27 Rat Dopaminergic Cells | HO-1 | 20 µM | 4 h | ~2.0 | |

| N27 Rat Dopaminergic Cells | HO-1 | 20 µM | 8 h | ~2.5 |

Detailed Experimental Protocols

Herein are detailed methodologies for key experiments used to assess Nrf2 pathway activation by MMF.

ARE-Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of MMF to induce the transcriptional activity of Nrf2.

-

Cell Seeding: Plate cells (e.g., HepG2) stably or transiently transfected with an ARE-luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 20,000-40,000 cells per well. Incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of MMF in growth medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%. Replace the old medium with the medium containing the vehicle control, positive control (e.g., sulforaphane), or different concentrations of MMF.

-

Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

-

Luciferase Assay: Equilibrate the plate and luciferase assay reagent to room temperature. Add the luciferase reagent to each well according to the manufacturer's instructions. Incubate for 10-30 minutes at room temperature, protected from light.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the fold induction by dividing the relative light units (RLU) of the MMF-treated wells by the average RLU of the vehicle control wells.

Western Blotting for Nrf2 and Target Proteins

This technique is used to determine the protein levels of Nrf2 and its downstream targets.

-

Cell Treatment and Lysis: Culture cells to ~80% confluency and treat with MMF for the desired time (e.g., 4-8 hours). Wash cells with ice-cold PBS and lyse on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane in 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nrf2, HO-1, NQO1, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method quantifies the mRNA levels of Nrf2 target genes.

-

Cell Treatment and RNA Extraction: Treat cells with MMF for the desired time. Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) using a reverse transcription kit.

-

qRT-PCR: Perform qRT-PCR using a qPCR instrument with a SYBR Green or TaqMan-based assay. Use primers specific for the target genes (e.g., NQO1, HMOX1, GCLC) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Experimental Workflow Visualization

Caption: Workflow for investigating Nrf2 activation.

Conclusion

This compound is a well-characterized activator of the Nrf2 signaling pathway. Its mechanism of action, centered on the electrophilic modification of Keap1, leads to the robust induction of a suite of cytoprotective genes. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of MMF and other Nrf2 activators in diseases with underlying oxidative stress and inflammation. The provided experimental frameworks can be adapted to various cellular and in vivo models to elucidate further the nuanced effects of MMF on this critical protective pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of the Nrf2–Keap1 Antioxidant Response by the Ubiquitin Proteasome System: An Insight into Cullin-Ring Ubiquitin Ligases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Uptake and Metabolism of Monomethyl Fumarate In Vitro

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl fumarate (B1241708) (MMF) is the active metabolite of the prodrug dimethyl fumarate (DMF), a therapeutic agent employed in the management of relapsing-remitting multiple sclerosis and psoriasis.[1][2][3][4] Upon oral administration, DMF undergoes rapid hydrolysis by esterases in the gastrointestinal tract and blood, converting it to MMF.[1][4] It is MMF that is responsible for the majority of the systemic therapeutic effects. Understanding the cellular uptake and subsequent metabolic fate of MMF is crucial for elucidating its mechanism of action and for the development of novel fumarate-based therapies. This technical guide provides a comprehensive overview of the in vitro cellular uptake and metabolism of MMF, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.

Cellular Uptake of Monomethyl Fumarate

The entry of MMF into cells is a critical first step for its biological activity. As a small, polar molecule, the cellular uptake of MMF is thought to be mediated by both passive diffusion and potentially carrier-mediated transport, although specific transporters have not been definitively identified.

Data Presentation: In Vitro Permeability of this compound

| Cell Line | Assay Type | Apparent Permeability (Papp) | Direction | Reference |

| Caco-2 | Transwell Assay | Moderate to low (qualitative) | Apical to Basolateral | [5][6][7][8][9] |

Note: Specific quantitative Papp values for MMF are not consistently reported. The classification as "moderate to low" is a general interpretation from the available literature on small molecule permeability assays.

Experimental Protocol: Caco-2 Cell Permeability Assay for MMF

This protocol provides a generalized procedure for assessing the permeability of MMF across Caco-2 cell monolayers.

Materials:

-

Caco-2 cells (ATCC HTB-37)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Transwell inserts (e.g., 0.4 µm pore size, 12-well or 24-well format)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound (MMF)

-

Lucifer yellow (paracellular integrity marker)

-

LC-MS/MS system

Procedure:

-

Cell Seeding and Differentiation:

-

Culture Caco-2 cells in T-75 flasks.

-

Seed Caco-2 cells onto the apical side of Transwell inserts at a density of approximately 6 x 10^4 cells/cm².

-

Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the culture medium every 2-3 days.

-

-

Monolayer Integrity Assessment:

-

Measure the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be >250 Ω·cm² to indicate a confluent monolayer.

-

Perform a Lucifer yellow permeability assay to assess paracellular transport. The Papp of Lucifer yellow should be <10 x 10⁻⁶ cm/s.

-

-

Permeability Assay:

-

Wash the Caco-2 monolayers twice with pre-warmed HBSS.

-

Add HBSS to the receiver compartment (basolateral side).

-

Add a known concentration of MMF in HBSS to the donor compartment (apical side).

-

Incubate the plates at 37°C with gentle shaking.

-

At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment and replace with fresh HBSS.

-

At the end of the experiment, collect samples from the donor compartment.

-

-

Sample Analysis:

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

-

dQ/dt is the steady-state flux of MMF across the monolayer (µg/s)

-

A is the surface area of the membrane (cm²)

-

C₀ is the initial concentration of MMF in the donor compartment (µg/mL)

-

-

In Vitro Metabolism of this compound

Once inside the cell, MMF is metabolized through the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for energy production.[1][4] MMF is first converted to fumarate, which then enters the TCA cycle.

Data Presentation: Key Enzymes in MMF Metabolism

| Enzyme | Reaction | Cellular Location |

| Esterases | This compound -> Fumarate + Methanol (B129727) | Cytosol/Mitochondria |

| Fumarate Hydratase | Fumarate + H₂O <=> L-Malate | Mitochondria |

| Malate Dehydrogenase | L-Malate + NAD⁺ <=> Oxaloacetate + NADH + H⁺ | Mitochondria |

Experimental Protocol: In Vitro MMF Metabolism Assay using ¹³C-labeled MMF

This protocol outlines a method to trace the metabolic fate of MMF in cultured cells using stable isotope labeling and LC-MS/MS analysis.

Materials:

-

Cell line of interest (e.g., primary astrocytes, hepatocytes)

-

¹³C-labeled this compound (e.g., [2,3-¹³C₂]MMF)

-

Cell culture medium

-

Cold 80% methanol

-

Cell scraper

-

LC-MS/MS system capable of detecting and quantifying TCA cycle intermediates

Procedure:

-

Cell Culture and Treatment:

-

Culture cells to a desired confluency in multi-well plates.

-

Replace the culture medium with a medium containing a known concentration of ¹³C-labeled MMF.

-

Incubate for various time points (e.g., 0, 1, 4, 8, 24 hours).

-

-

Metabolite Extraction:

-

At each time point, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Immediately add cold 80% methanol to the cells to quench metabolic activity.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate to pellet cellular debris.

-

Collect the supernatant containing the intracellular metabolites.

-

-

Sample Analysis:

-

Data Analysis:

-

Determine the rate of incorporation of ¹³C from MMF into the TCA cycle intermediates over time.

-

This data can be used in metabolic flux analysis (MFA) to quantify the rate of MMF metabolism.

-

Signaling Pathways Activated by this compound

MMF exerts its therapeutic effects through the modulation of key signaling pathways, primarily the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway and the Hydroxycarboxylic Acid Receptor 2 (HCAR2) pathway.

Nrf2 Signaling Pathway

MMF is a known activator of the Nrf2 pathway, a critical regulator of cellular antioxidant and anti-inflammatory responses.

HCAR2 Signaling Pathway

MMF is an agonist of HCAR2, a G protein-coupled receptor expressed on various immune and non-immune cells. Activation of HCAR2 is associated with anti-inflammatory effects.

Conclusion

This technical guide has provided a detailed overview of the current understanding of the in vitro cellular uptake and metabolism of this compound. While the fundamental pathways of its metabolism via the TCA cycle and its activation of the Nrf2 and HCAR2 signaling pathways are well-established, there remains a need for more comprehensive quantitative data regarding its cellular transport kinetics. The provided experimental protocols offer a foundation for researchers to further investigate these aspects and to continue to unravel the complex pharmacology of this important therapeutic agent. The continued study of MMF at the cellular level will undoubtedly contribute to the optimization of its clinical use and the development of next-generation fumarate-based drugs.

References

- 1. Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera® (Dimethyl Fumarate) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ejbps.com [ejbps.com]

- 4. Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]

- 5. researchgate.net [researchgate.net]

- 6. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]

- 8. enamine.net [enamine.net]

- 9. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioanalysis of this compound in human plasma by a sensitive and rapid LC-MS/MS method and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography–Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of simultaneous quantitative analysis of tricarboxylic acid cycle metabolites to identify specific metabolites in cancer cells by targeted metabolomic approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Monomethyl Fumarate: A Deep Dive into its Antioxidant Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl fumarate (B1241708) (MMF) is the active metabolite of dimethyl fumarate (DMF), a therapeutic agent approved for the treatment of relapsing-remitting multiple sclerosis and psoriasis.[1][2] While DMF is rapidly hydrolyzed to MMF in the body, it is MMF that is largely responsible for the therapeutic effects.[3][4] A growing body of evidence highlights the potent antioxidant properties of MMF, positioning it as a molecule of significant interest for conditions associated with oxidative stress. This technical guide provides an in-depth exploration of the antioxidant mechanisms of MMF, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

The primary mechanism by which MMF exerts its antioxidant effects is through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.[5] Nrf2 is a critical transcription factor that regulates the cellular response to oxidative stress by inducing the expression of a wide array of antioxidant and cytoprotective genes. This guide will dissect the molecular interactions of MMF with the Nrf2 pathway and present the downstream consequences, including the reduction of reactive oxygen species (ROS) and the enhancement of the glutathione (B108866) (GSH) antioxidant system.

Mechanism of Action: The Nrf2 Pathway

Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent degradation by the proteasome. MMF, being an electrophilic molecule, is thought to react with specific cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 complex and inhibiting Nrf2 degradation.

Consequently, stabilized Nrf2 translocates to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a battery of protective genes, including those involved in glutathione synthesis and recycling, as well as enzymes that directly neutralize ROS.

Quantitative Effects on Antioxidant Gene Expression

The activation of the Nrf2 pathway by MMF leads to a quantifiable increase in the expression of several key antioxidant genes. The most commonly studied of these are NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HMOX1). The following table summarizes the fold-change in the mRNA expression of these genes in response to MMF or its prodrug DMF in various in vitro models.

| Cell Type | Compound | Concentration | Time (hours) | NQO1 mRNA Fold Increase | HMOX1 mRNA Fold Increase | Reference |

| Human Astrocytes | DMF | 6 µg/mL | 24 | ~3.5 | ~8.0 | |

| Human Astrocytes | MMF | 6 µg/mL | 24 | ~2.5 | ~4.0 | |

| N27 Rat Dopaminergic Cells | MMF | 20 µM | 4 | ~2.0 | ~3.0 | |

| N27 Rat Dopaminergic Cells | MMF | 20 µM | 8 | ~2.5 | ~2.5 |

Impact on Cellular Redox State

The upregulation of antioxidant genes by MMF translates into tangible effects on the cellular redox environment, primarily through the reduction of reactive oxygen species and the enhancement of the glutathione system.

Reduction of Reactive Oxygen Species (ROS)

Studies have demonstrated that MMF treatment can significantly decrease intracellular ROS levels, particularly under conditions of oxidative stress.

| Cell Type | Stressor | MMF/DMF Concentration | ROS Reduction | Reference |

| Rat Neural Progenitor Cells | H₂O₂ | Not specified (DMF) | From 0.98 to 0.73 (arbitrary units) |

Enhancement of Glutathione (GSH) Levels

Glutathione is a crucial intracellular antioxidant. MMF has been shown to increase the levels of reduced glutathione (GSH), thereby bolstering the cell's capacity to neutralize ROS.

| Cell Type | Compound | Concentration | Time (hours) | GSH Increase | Reference |

| Human Astrocytes | DMF | 3 µg/mL | 24 | ~2.5-fold | |

| Human Retinal Pigment Epithelial Cells | DMF | 200 µM | 24 | ~2.5-fold |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antioxidant properties of monomethyl fumarate.

Nrf2 Activation Assay (Luciferase Reporter Assay)

This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a reporter gene (luciferase) under the control of an ARE promoter.

Workflow:

Detailed Protocol:

-

Cell Culture: Culture cells (e.g., SH-SY5Y or astrocytes) stably transfected with an ARE-luciferase reporter plasmid in a suitable medium.

-

Seeding: Seed the cells in a white, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of MMF in the cell culture medium. Replace the existing medium with the MMF-containing medium and incubate for the desired time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Lysis and Measurement: Following incubation, lyse the cells using a luciferase assay lysis buffer. Add the luciferase substrate to the lysate and immediately measure the luminescence using a plate reader.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or to the total protein content. Express the results as fold induction over the vehicle control.

Measurement of Intracellular ROS (DCFDA Assay)

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay is a common method for measuring intracellular ROS.

Workflow:

Detailed Protocol:

-

Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat the cells with MMF for a predetermined time, followed by the addition of an oxidative stressor (e.g., H₂O₂) if applicable.

-

DCFDA Staining: Prepare a working solution of DCFDA in serum-free medium. Remove the treatment medium and incubate the cells with the DCFDA solution in the dark at 37°C for 30-60 minutes.

-

Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess DCFDA.

-

Fluorescence Measurement: Add PBS to the wells and immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.

-

Data Analysis: Background fluorescence from unstained cells should be subtracted. The results can be expressed as a percentage of the control (untreated or vehicle-treated cells).

Quantification of Glutathione (GSH)

Total glutathione levels can be measured using a colorimetric assay based on the enzymatic recycling method.

Workflow:

Detailed Protocol:

-

Sample Preparation: After treatment with MMF, harvest the cells and lyse them. Deproteinate the lysate, for example, by adding metaphosphoric acid, and centrifuge to pellet the proteins.

-

Assay Reaction: In a 96-well plate, add the deproteinated supernatant, a reaction buffer containing glutathione reductase and NADPH, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

-

Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period. The rate of change in absorbance is proportional to the total glutathione concentration.

-

Standard Curve: Prepare a standard curve using known concentrations of GSH.

-

Data Analysis: Determine the glutathione concentration in the samples by comparing their reaction rates to the standard curve. Normalize the results to the total protein content of the cell lysate.

Quantitative Real-Time PCR (qPCR) for Antioxidant Gene Expression

qPCR is used to measure the relative changes in the mRNA levels of Nrf2 target genes.

Workflow:

Detailed Protocol:

-

RNA Isolation: Treat cells with MMF for the desired time, then isolate total RNA using a commercially available kit.

-

cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcriptase enzyme.

-

qPCR: Perform the qPCR reaction using a qPCR master mix, the synthesized cDNA, and primers specific for the target genes (e.g., NQO1, HMOX1) and a reference gene (e.g., GAPDH).

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, where the expression of the target genes is normalized to the reference gene and expressed as a fold change relative to the control group.

Conclusion

This compound demonstrates significant antioxidant properties, primarily mediated through the robust activation of the Nrf2 signaling pathway. This leads to the upregulation of a suite of cytoprotective genes, a reduction in harmful reactive oxygen species, and an enhancement of the cellular glutathione antioxidant system. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of MMF in diseases with an underlying oxidative stress component. Further research into the nuanced effects of MMF in different cellular contexts will continue to elucidate its full therapeutic promise.

References

- 1. nwlifescience.com [nwlifescience.com]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Nrf2 Activation in Astrocytes Protects against Neurodegeneration in Mouse Models of Familial Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distinct Nrf2 Signaling Mechanisms of Fumaric Acid Esters and Their Role in Neuroprotection against 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine-Induced Experimental Parkinson's-Like Disease - PMC [pmc.ncbi.nlm.nih.gov]

Monomethyl Fumarate: A Technical Guide to its Early-Stage Therapeutic Potential

Abstract

Monomethyl fumarate (B1241708) (MMF) is the primary active metabolite of the approved multiple sclerosis therapies dimethyl fumarate (DMF) and diroximel fumarate (DRF).[1][2] Early-stage research has identified MMF as a promising therapeutic agent, primarily through its potent activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway and its agonistic activity on the hydroxycarboxylic acid receptor 2 (HCAR2).[1][3][4] This technical guide provides an in-depth overview of the foundational preclinical research into MMF, detailing its pharmacokinetics, core mechanisms of action, and therapeutic potential in models of neurodegenerative and inflammatory diseases. It includes summaries of quantitative data, detailed experimental protocols for key studies, and visualizations of critical biological pathways and experimental workflows to support researchers, scientists, and drug development professionals.

Pharmacokinetics of Monomethyl Fumarate

MMF is the pharmacologically active moiety responsible for the therapeutic efficacy of its prodrugs, DMF and DRF. Upon oral administration, these prodrugs are rapidly and extensively hydrolyzed by esterases in the gastrointestinal tract and blood, converting them to MMF before they enter systemic circulation. MMF is subsequently metabolized through the tricarboxylic acid (TCA) cycle, with a significant portion of the dose being excreted as carbon dioxide in exhaled air.

Comparative Pharmacokinetic Data

Bioequivalence studies have been crucial in establishing the clinical viability of MMF as a standalone therapy. These studies compare the plasma concentration of MMF following direct administration versus administration of its prodrugs. Key pharmacokinetic (PK) parameters such as the maximum observed plasma concentration (Cmax), time to reach Cmax (Tmax), and the area under the plasma concentration-time curve (AUC) are critical for these assessments.

Table 1: Comparative Pharmacokinetic Parameters of this compound (MMF)

| Comparison | Analyte | Parameter | Value | 90% Confidence Interval | Reference |

|---|---|---|---|---|---|

| Bafiertam™ (190 mg MMF) vs. Tecfidera® (240 mg DMF) | MMF | Cmax Ratio | 104.84% | 95.54%–115.05% | |

| MMF | AUC0-t Ratio | 96.80% | 92.18%–101.64% | ||

| MMF | AUC0-inf Ratio | 96.35% | 91.81%–101.12% | ||

| Bafiertam™ (190 mg MMF) vs. Vumerity® (462 mg DRF) | MMF | Cmax (ng/mL) | 1969 (Bafiertam™) vs. 1121 (Vumerity®) | - | |

| MMF | Tmax (h) | 4.0 (Bafiertam™) vs. 3.0 (Vumerity®) | - | ||

| MMF | AUC0-t (h*ng/mL) | 3503 (Bafiertam™) vs. 3123 (Vumerity®) | - | ||

| MMF | AUC0-inf (h*ng/mL) | 3531 (Bafiertam™) vs. 3227 (Vumerity®) | - | ||

| MMF | Cmax Ratio | 181.8% | 158.2%–208.8% | ||

| MMF | AUC0-t Ratio | 116.8% | 107.9%–126.5% |

| | MMF | AUC0-inf Ratio | 113.8% | 105.3%–123.0% | |

Experimental Protocol 1: Human Pharmacokinetic Bioequivalence Study

-

Study Design: A single-dose, open-label, randomized, two-period, two-way crossover study in healthy adult subjects with a washout period between treatments.

-

Dosing: Subjects receive a single oral dose of the test drug (e.g., two 95 mg MMF delayed-release capsules) and the reference drug (e.g., one 240 mg DMF delayed-release capsule).

-

Blood Sampling: Venous blood samples are collected in tubes containing an appropriate anticoagulant and stabilizer (e.g., NaF/K-oxalate/1.0% phosphoric acid) at pre-dose (0 hours) and at specified time points up to 24 hours post-dose.

-

Bioanalysis: Plasma concentrations of MMF are determined using a validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method.

-

Pharmacokinetic Analysis: PK parameters (Cmax, Tmax, AUC0-t, AUC0-inf) are calculated for each subject using noncompartmental analysis of the individual plasma concentration-time data, typically with software such as Phoenix® WinNonlin®.

Core Mechanisms of Action

MMF exerts its therapeutic effects through multiple mechanisms, primarily centered on antioxidant and anti-inflammatory pathways.

Activation of the Nrf2 Antioxidant Pathway

A primary mechanism of MMF is the activation of the Nrf2 pathway, a key regulator of cellular defense against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. MMF, being an electrophile, is proposed to cause S-alkylation of reactive cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the transcription of a wide array of cytoprotective and antioxidant enzymes, such as NAD(P)H:quinone oxidoreductase-1 (NQO1) and heme-oxygenase-1 (HO-1).

Agonism of Hydroxycarboxylic Acid Receptor 2 (HCAR2)

MMF is an agonist for the G-protein coupled receptor HCAR2 (also known as GPR109A or the nicotinic acid receptor). HCAR2 is expressed on various immune cells, including neutrophils, dendritic cells, and macrophages. Activation of HCAR2 is linked to anti-inflammatory effects, partly through the inhibition of NF-κB signaling. This interaction is also responsible for the common side effect of flushing, which is mediated by the production of prostaglandins (B1171923) in skin cells.

References

- 1. Pharmacokinetics and Bioavailability of this compound Following a Single Oral Dose of Bafiertam™ (this compound) or Tecfidera® (Dimethyl Fumarate) | springermedizin.de [springermedizin.de]

- 2. This compound promotes Nrf2-dependent neuroprotection in retinal ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Evolving Role of this compound Treatment as Pharmacotherapy for Relapsing-Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dimethyl fumarate: A review of preclinical efficacy in models of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Monomethyl Fumarate: In Vitro Experimental Protocols for Neuroinflammation

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl fumarate (B1241708) (MMF), the active metabolite of dimethyl fumarate (DMF), has demonstrated significant anti-inflammatory and neuroprotective effects, making it a key molecule in the study of neuroinflammatory diseases such as multiple sclerosis.[1][2][3] In vitro models are crucial for elucidating the mechanisms of action of MMF in a controlled environment. These models typically involve the use of primary glial cells, including microglia and astrocytes, or co-cultures of these cells to mimic the cellular environment of the central nervous system (CNS).[1][2] This document provides detailed protocols for investigating the effects of MMF on neuroinflammation in vitro, focusing on key signaling pathways and inflammatory mediators.

The primary mechanisms by which MMF is thought to exert its anti-inflammatory effects in glial cells involve the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant response pathway and the inhibition of the pro-inflammatory Nuclear Factor-kappa B (NF-κB) pathway. Additionally, MMF is a potent agonist of the hydroxycarboxylic acid receptor 2 (HCAR2), which plays a role in modulating microglial activation.

Data Presentation

The following tables summarize quantitative data from in vitro studies on the effects of monomethyl fumarate on various aspects of neuroinflammation.

Table 1: Effect of MMF on Glial Cell Viability

| Cell Type | MMF Concentration | Treatment Duration | Assay | Result | Reference |

| Primary rat astrocyte-microglia co-culture (5% microglia) | 0.1, 0.5, 2 µg/mL | 24 hours | MTT | No significant change in cell viability | |

| Primary rat astrocyte-microglia co-culture (30% microglia) | 0.1, 0.5, 2 µg/mL | 24 hours | MTT | No significant change in cell viability | |

| Primary mouse neurons | Up to 100 µM | Not specified | Not specified | Not specified | |

| Primary mouse microglia | Up to 100 µM | Not specified | Not specified | Not specified |

Table 2: Effect of MMF on Microglial Activation and Cytokine Secretion

| Cell Type | Inflammatory Stimulus | MMF Concentration | Treatment Duration | Measured Parameter | Result | Reference |

| Primary rat astrocyte-microglia co-culture | None | 0.1, 0.5, 2 µg/mL | 24 hours | Microglial phenotype | No significant effect | |

| HMC3 microglia co-cultured with HIV vector-transduced U937 monocytoid cells | HIV vector-transduced U937 cells | 100 µM | Not specified | CXCL10 secretion | 2.9-fold decrease | |

| HMC3 microglia co-cultured with HIV vector-transduced U937 monocytoid cells | HIV vector-transduced U937 cells | 100 µM | Not specified | CCL2, CCL5, IL-6 secretion | No significant alteration | |

| Primary microglia co-cultured with HIV vector-transduced monocytoid cells | HIV vector-transduced monocytoid cells | Not specified | Not specified | CXCL10 and CCL5 release | Reduction observed | |

| LPS-activated microglia | Lipopolysaccharide (LPS) | Not specified | Not specified | Switch from pro-inflammatory to anti-inflammatory phenotype | MMF reverts phenotype |

Table 3: Effect of MMF on Nrf2 Pathway Activation

| Cell Type | MMF Concentration | Treatment Duration | Measured Parameter | Result | Reference |

| N27 rat dopaminergic cells | 20 µM | 4, 8, 12, 24 hours | mRNA levels of ARE-containing genes | Significant increase | |

| N27 rat dopaminergic cells | 20 µM | Not specified | Protein levels of ARE-containing proteins | Significant increase | |

| Mouse Embryonic Fibroblasts (MEFs) | Not specified | Not specified | Upregulation of mitochondrial biogenesis genes | Nrf2-dependent upregulation |

Signaling Pathways and Experimental Workflow

Signaling Pathways Modulated by this compound

General Experimental Workflow for Studying MMF In Vitro

Experimental Protocols

Protocol 1: Primary Glial Co-Culture Preparation

This protocol is adapted from methodologies for preparing primary rat or mouse glial cultures.

Materials:

-

Postnatal day 1-3 (P1-P3) rat or mouse pups

-

Ice-cold Hank's Balanced Salt Solution (HBSS)

-

0.25% Trypsin-EDTA

-

DNase I

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Poly-D-lysine (PDL) coated T-75 flasks

Procedure:

-

Euthanize P1-P3 pups according to approved animal care protocols.

-

Isolate brains and remove meninges in ice-cold HBSS.

-

Mechanically dissociate cortical tissue.

-

Incubate the tissue in 0.25% Trypsin-EDTA with DNase I at 37°C for 15 minutes.

-

Stop trypsinization with DMEM containing 10% FBS.

-

Gently triturate the tissue to obtain a single-cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in fresh culture medium.

-

Plate the cells in PDL-coated T-75 flasks.

-

Incubate at 37°C in a 5% CO2 incubator. Change the medium after 24 hours and then every 3-4 days.

-

After 10-14 days, a confluent layer of astrocytes will form with microglia growing on top. These mixed glial cultures are ready for experiments. For purified microglia, flasks can be shaken to detach the microglia.

Protocol 2: Induction of Neuroinflammation and MMF Treatment

This protocol describes the stimulation of glial cultures to induce an inflammatory response and subsequent treatment with MMF.

Materials:

-

Primary glial cultures (from Protocol 1)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (MMF)

-

Serum-free culture medium

-

Phosphate Buffered Saline (PBS)

Procedure:

-

One day before the experiment, replace the culture medium with fresh medium.

-

On the day of the experiment, replace the medium with serum-free medium for at least 4 hours.

-

Prepare a stock solution of MMF in DMSO. Ensure the final DMSO concentration in the culture does not exceed 0.1%.

-

Pre-treat the cells with various concentrations of MMF (e.g., 0.1 µg/mL to 100 µM) for a specified time (e.g., 1-2 hours).

-

Add LPS (e.g., 10-100 ng/mL) to the cultures to induce inflammation.

-

Incubate for the desired period (e.g., 6, 12, or 24 hours).

-

Collect the cell culture supernatants for cytokine and nitric oxide analysis.

-

Lyse the cells for protein extraction and subsequent Western blot analysis.

Protocol 3: Measurement of Inflammatory Mediators

A. Cytokine Measurement (ELISA)

Materials:

-

ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)

-

Culture supernatants (from Protocol 2)

-

Microplate reader

Procedure:

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add culture supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.

-

Wash the plate and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cytokine concentrations based on the standard curve.

B. Nitric Oxide Measurement (Griess Assay)

Materials:

-

Griess Reagent System

-

Culture supernatants (from Protocol 2)

-

Sodium nitrite (B80452) standard solution

-

Microplate reader

Procedure:

-

Add 50 µL of culture supernatant to a 96-well plate in triplicate.

-

Prepare a standard curve using the sodium nitrite standard solution.

-

Add 50 µL of sulfanilamide (B372717) solution to all wells and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution to all wells and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm within 30 minutes.

-

Calculate the nitrite concentration in the samples from the standard curve.

Protocol 4: Western Blot Analysis of Signaling Pathways

This protocol is for analyzing the protein expression levels of key players in the Nrf2 and NF-κB pathways.

Materials:

-

Cell lysates (from Protocol 2)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-p65 NF-κB, anti-phospho-p65 NF-κB, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Determine the protein concentration of the cell lysates using a BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

These protocols provide a comprehensive framework for investigating the anti-neuroinflammatory effects of this compound in vitro. By utilizing these methods, researchers can further elucidate the molecular mechanisms underlying MMF's therapeutic potential in neurodegenerative diseases. The provided data summaries and pathway diagrams offer a concise overview of the current understanding of MMF's action in glial cells. Careful optimization of cell culture conditions, treatment concentrations, and incubation times is recommended for each specific experimental setup.

References

Application Notes and Protocols for Monomethyl Fumarate in Primary Astrocyte Cell Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction